Cas no 348640-06-2 (4-Bromo-7-azaindole)

4-Bromo-7-azaindole is a heterocyclic aromatic compound featuring a bromine substituent at the 4-position of the 7-azaindole scaffold. This structure serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its bromine moiety enables efficient cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the construction of complex molecular architectures. The 7-azaindole core contributes to its utility in medicinal chemistry, often enhancing binding affinity in biologically active compounds. The product is characterized by high purity and stability, making it suitable for demanding synthetic applications. Its compatibility with a range of reaction conditions further underscores its value as a building block in drug discovery and development.
4-Bromo-7-azaindole structure
4-Bromo-7-azaindole structure
商品名:4-Bromo-7-azaindole
CAS番号:348640-06-2
MF:C7H5BrN2
メガワット:197.0320
MDL:MFCD08272233
CID:67777
PubChem ID:329762040

4-Bromo-7-azaindole 化学的及び物理的性質

名前と識別子

    • 4-Bromo-7-azaindole
    • 4-Bromo-1H-pyrrolo[2,3-b]pyridine
    • 4-Bromo-1H-pyrrolo-[2,3]pyridine
    • 4-Bromo-7-Azaindol
    • 4-bromo-1H-pyrroIo[2,3-b]pyridine
    • 4-bromo-1H-pyrrolo[2,3-ab]pyridine
    • 4-bromo-7-aza-1H-indole
    • 1H-PYRROLO[2,3-B]PYRIDINE, 4-BROMO-
    • 4-bromo-1H-pyrrolo [2,3-b] pyridine
    • 4-bromo-1H-pyrrolo(2,3-b)pyridine
    • PubChem14706
    • KSC497K7L
    • 4-bromopyrrolo[2,3-b]pyridine
    • HIN1453
    • LEZHTYOQWQEBLH-UHFFFAOYSA-N
    • BCP00239
    • CB0117
    • ABBYPH
    • W-202429
    • CS-B0098
    • PB31039
    • DTXSID90624173
    • CHEMBL4206553
    • MFCD08272233
    • AB1241
    • AKOS005258170
    • 4-Bromo-7-azaindole, 96%
    • SCHEMBL99690
    • 4-bromo-7H-pyrrolo[2,3-b]pyridine
    • B6078
    • A822449
    • AC-5217
    • GEO-03533
    • 4-bromo-1H-pyrrolo [2,3-b]pyridine
    • BDBM50455571
    • SY005529
    • EN300-28960
    • 4-bromo-1H-pyrrolo[2 pound not3-b]pyridine
    • 348640-06-2
    • FG-0210
    • HY-30014
    • A6126
    • FT-0649538
    • AM20051104
    • 4-bromanyl-1H-pyrrolo[2,3-b]pyridine
    • STL557750
    • BBL103940
    • DB-028756
    • MDL: MFCD08272233
    • インチ: 1S/C7H5BrN2/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H,9,10)
    • InChIKey: LEZHTYOQWQEBLH-UHFFFAOYSA-N
    • ほほえんだ: BrC1C([H])=C([H])N=C2C=1C([H])=C([H])N2[H]

計算された属性

  • せいみつぶんしりょう: 195.96400
  • どういたいしつりょう: 195.964
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 129
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 28.7
  • 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

  • 色と性状: Pale-yellow to Yellow-brown Solid
  • 密度みつど: 1.771
  • ゆうかいてん: 178-183 °C
  • 屈折率: 1.728
  • PSA: 28.68000
  • LogP: 2.32540

4-Bromo-7-azaindole セキュリティ情報

4-Bromo-7-azaindole 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-Bromo-7-azaindole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM103537-25g
4-bromo-1H-pyrrolo[2,3-b]pyridine
348640-06-2 95%+
25g
$131 2022-06-11
Key Organics Ltd
FG-0210-0.5G
4-bromo-1H-pyrrolo[2,3-b]pyridine
348640-06-2 >97%
0.5g
£50.00 2025-02-08
Fluorochem
067575-1g
4-Bromo-1H-pyrrolo[2,3-b]pyridine
348640-06-2 97%
1g
£14.00 2022-03-01
Key Organics Ltd
FG-0210-10MG
4-bromo-1H-pyrrolo[2,3-b]pyridine
348640-06-2 >97%
10mg
£63.00 2025-02-08
Key Organics Ltd
FG-0210-1MG
4-bromo-1H-pyrrolo[2,3-b]pyridine
348640-06-2 >97%
1mg
£37.00 2025-02-08
Key Organics Ltd
FG-0210-100G
4-bromo-1H-pyrrolo[2,3-b]pyridine
348640-06-2 >97%
100g
£1200.00 2025-02-08
Enamine
EN300-34810-0.5g
4-bromo-1H-pyrrolo[2,3-b]pyridine
348640-06-2 95%
0.5g
$45.0 2023-02-13
Enamine
EN300-34810-5.0g
4-bromo-1H-pyrrolo[2,3-b]pyridine
348640-06-2 95%
5.0g
$173.0 2023-02-13
Enamine
EN300-34810-50.0g
4-bromo-1H-pyrrolo[2,3-b]pyridine
348640-06-2 95%
50.0g
$936.0 2023-02-13
TRC
B679970-5g
4-Bromo-7-azaindole
348640-06-2
5g
$ 316.00 2023-04-18

4-Bromo-7-azaindole 合成方法

4-Bromo-7-azaindole サプライヤー

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:348640-06-2)4-Bromo-7-azaindole
注文番号:sfd10585
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:35
価格 ($):discuss personally

4-Bromo-7-azaindole 関連文献

4-Bromo-7-azaindoleに関する追加情報

Comprehensive Overview of 4-Bromo-7-azaindole (CAS No. 348640-06-2): Properties, Applications, and Research Insights

4-Bromo-7-azaindole (CAS No. 348640-06-2) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. As a brominated azaindole derivative, it serves as a versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. The compound's molecular formula is C7H5BrN2, with a molecular weight of 197.03 g/mol. Its azaindole scaffold is structurally analogous to indole but features a nitrogen atom at the 7-position, enhancing its hydrogen-bonding capacity and metabolic stability.

In recent years, the demand for 4-Bromo-7-azaindole has surged, driven by its role in developing targeted cancer therapies and antiviral agents. Researchers frequently search for "4-Bromo-7-azaindole synthesis" or "CAS 348640-06-2 suppliers," reflecting its commercial and academic relevance. The compound's bromine substituent at the 4-position enables further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, making it invaluable for structure-activity relationship (SAR) studies.

One of the most compelling applications of 4-Bromo-7-azaindole lies in its use as a precursor for protein kinase inhibitors. Kinases are critical targets in oncology, and the azaindole core is a privileged structure in drugs like Entrectinib and Lorlatinib. The compound's solubility and bioavailability are frequently discussed in forums, as these properties are pivotal for drug design. Additionally, its thermal stability (decomposes at >200°C) and crystallinity make it suitable for X-ray diffraction studies, aiding in ligand-protein interaction analyses.

From an industrial perspective, CAS 348640-06-2 is often sourced for high-throughput screening libraries. Its cost-effectiveness and scalable synthesis are key selling points for contract research organizations (CROs). Environmental concerns have also prompted studies on green chemistry approaches for its production, aligning with the broader trend toward sustainable pharmaceutical manufacturing.

In summary, 4-Bromo-7-azaindole (CAS No. 348640-06-2) is a cornerstone in modern drug discovery, bridging the gap between medicinal chemistry and material science. Its adaptability and bioisosteric potential ensure its continued relevance in addressing unmet medical needs, from oncology to infectious diseases.

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